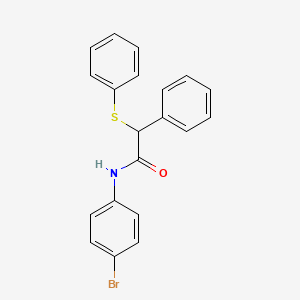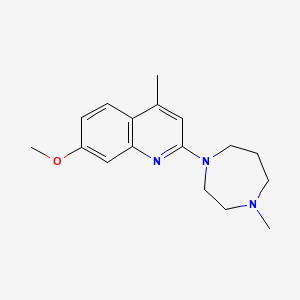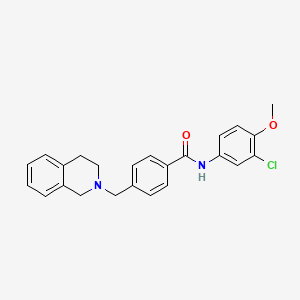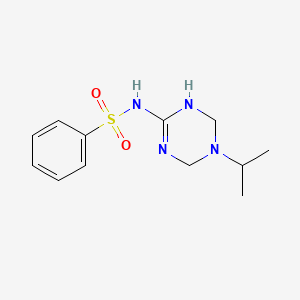
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide, also known as BPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPT is a member of the thioamide family, which has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the activation of nuclear factor-kappa B, a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit various biochemical and physiological effects. In animal models, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to reduce tumor growth and inflammation. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has also been shown to exhibit antifungal activity by disrupting fungal cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide exhibits a wide range of biological activities, making it useful for studying various biological processes. However, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide and its potential applications in treating various diseases. Finally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has shown promise as a potential anticancer agent, and future research should focus on optimizing its use in cancer treatment.
Métodos De Síntesis
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized through a multistep process starting with the reaction of 4-bromonitrobenzene and aniline to form 4-bromoaniline. The 4-bromoaniline is then reacted with phenyl isothiocyanate to form N-(4-bromophenyl)thiourea. Finally, N-(4-bromophenyl)thiourea is reacted with chloroacetyl chloride to form N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to reduce inflammation in animal models of arthritis and to exhibit antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-16-11-13-17(14-12-16)22-20(23)19(15-7-3-1-4-8-15)24-18-9-5-2-6-10-18/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJBUMJZJMYRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)
![3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5104312.png)
![5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5104320.png)


![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)
![2-(4-bromo-2-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5104351.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5104356.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5104360.png)
![1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5104367.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5104371.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)
